molecular formula C18H16ClNO3S B2607353 N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide CAS No. 863007-30-1

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide

Cat. No.: B2607353
CAS No.: 863007-30-1
M. Wt: 361.84
InChI Key: NCDPSJBPOMSAKO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, a dioxido-dihydrothiophenyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 4-chlorophenyl intermediate: This can be achieved through the chlorination of aniline derivatives.

    Synthesis of the dioxido-dihydrothiophenyl intermediate: This step involves the oxidation of thiophene derivatives.

    Coupling reaction: The final step involves coupling the 4-chlorophenyl intermediate with the dioxido-dihydrothiophenyl intermediate in the presence of a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-(2,3-dihydrothiophen-3-yl)-3-methylbenzamide
  • N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-benzamide

Uniqueness

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c1-13-3-2-4-14(11-13)18(21)20(16-7-5-15(19)6-8-16)17-9-10-24(22,23)12-17/h2-11,17H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDPSJBPOMSAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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